10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one
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Overview
Description
10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the condensation of an appropriate quinazolinone derivative with an isopentylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and dihydro derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular signaling pathways and ultimately affecting cell proliferation and survival. This makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[2,1-b]quinazoline: A related compound with similar biological activities.
2,3-Dihydroimidazo[2,1-b]thiazole: Known for its dual kinase inhibitory properties.
Imidazo[1,5-a]pyridine: Exhibits versatile chemical and biological properties.
Uniqueness
10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one stands out due to its unique isopentyl substitution, which enhances its lipophilicity and potentially improves its bioavailability and therapeutic efficacy .
Properties
CAS No. |
58059-23-7 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
10-(3-methylbutyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C15H19N3O/c1-11(2)7-9-17-13-6-4-3-5-12(13)14(19)18-10-8-16-15(17)18/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
WXLRAEIWLZBLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=O)N3C1=NCC3 |
Origin of Product |
United States |
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